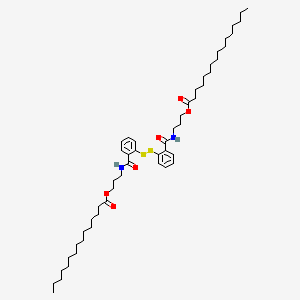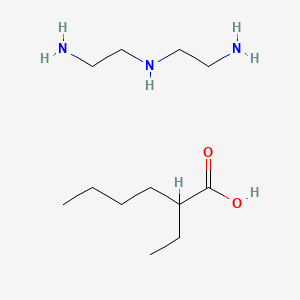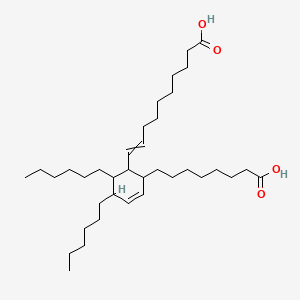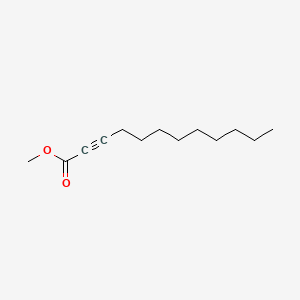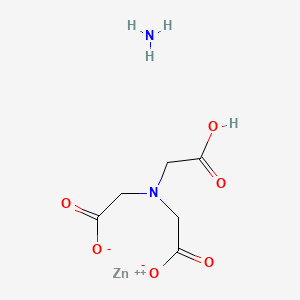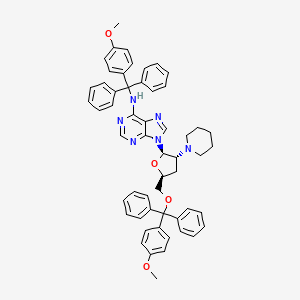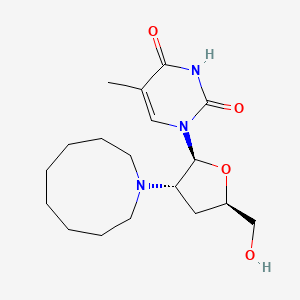
Uridine, 2',3'-dideoxy-5-methyl-2'-(octahydro-1H-azonin-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- is a chemical compound that belongs to the class of nucleoside analogs. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions and the presence of a methyl group at the 5’ position, along with an octahydro-1H-azonin-1-yl group at the 2’ position.
Méthodes De Préparation
The synthesis of Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- involves several steps. The synthetic route typically starts with the protection of the hydroxyl groups of uridine, followed by selective deoxygenation at the 2’ and 3’ positions. The introduction of the octahydro-1H-azonin-1-yl group is achieved through nucleophilic substitution reactions. Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interfere with nucleic acid synthesis.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and biotechnological applications.
Mécanisme D'action
The mechanism of action of Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- can be compared with other nucleoside analogs such as:
3’-β-Amino-2’,3’-dideoxy-5’-O-trityl-5-methyl uridine: This compound also lacks hydroxyl groups at the 2’ and 3’ positions and has a trityl group at the 5’ position.
2’,3’-Dideoxy-2’-(hydroxymethyl)-5-methyl uridine: This compound has a hydroxymethyl group at the 2’ position instead of the octahydro-1H-azonin-1-yl group.
The uniqueness of Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
134935-12-9 |
|---|---|
Formule moléculaire |
C18H29N3O4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-[(2S,3S,5R)-3-(azonan-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O4/c1-13-11-21(18(24)19-16(13)23)17-15(10-14(12-22)25-17)20-8-6-4-2-3-5-7-9-20/h11,14-15,17,22H,2-10,12H2,1H3,(H,19,23,24)/t14-,15+,17+/m1/s1 |
Clé InChI |
FOHCIKXARZHCRM-VYDXJSESSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H](C[C@@H](O2)CO)N3CCCCCCCC3 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



